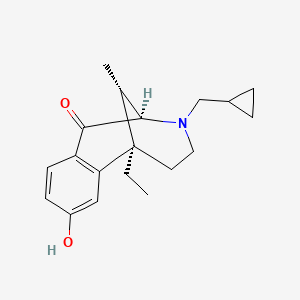
Leukotriene E4 methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leukotriene E4 methyl ester: is a complex organic compound that belongs to the class of leukotrienes. Leukotrienes are lipid compounds that play a significant role in inflammatory and allergic responses. This particular compound is a derivative of leukotriene E4, modified to include a cysteine residue .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Leukotriene E4 methyl ester involves multiple steps, starting from the basic building blocks of fatty acids and amino acids. The key steps include:
Formation of the Icosatetraenyl Chain: This involves the elongation and desaturation of fatty acids to form the icosatetraenyl chain.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the chain.
Coupling with Cysteine: The final step involves coupling the modified icosatetraenyl chain with cysteine through a sulfhydryl linkage.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of bioreactors for the enzymatic steps and chemical reactors for the organic synthesis steps. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition .
化学反应分析
Types of Reactions
Leukotriene E4 methyl ester undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Leukotriene E4 methyl ester has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in inflammatory pathways and its potential as a biomarker for certain diseases.
Medicine: Explored for its therapeutic potential in treating inflammatory and allergic conditions.
作用机制
The mechanism of action of Leukotriene E4 methyl ester involves its interaction with specific receptors on cell membranes, leading to the activation of signaling pathways that mediate inflammatory responses. The compound binds to leukotriene receptors, triggering a cascade of events that result in the production of pro-inflammatory cytokines and chemokines .
相似化合物的比较
Similar Compounds
Leukotriene E4: The parent compound from which Leukotriene E4 methyl ester is derived.
15-oxo-ETE: Another leukotriene derivative with similar structural features but different biological activities.
Uniqueness
This compound is unique due to its specific modifications, including the addition of a cysteine residue and the presence of hydroxyl and methoxy groups. These modifications confer distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
2-amino-3-(5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXJQRIEAIDXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694026 |
Source


|
| Record name | S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89461-65-4 |
Source


|
| Record name | S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B8270094.png)







